(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
(Z)-2-((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a Z-configured methylene bridge at the 2-position, linking a 6-chloro-substituted 1,3-benzodioxin moiety. Key structural attributes include:
- 6-Hydroxy group at position 6 of the benzofuranone core.
- Chlorine atom on the benzodioxin ring, contributing to electronic effects and metabolic stability .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems.
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5/c23-15-7-13(21-14(8-15)11-27-12-28-21)9-19-20(26)16-3-4-18(25)17(22(16)29-19)10-24-5-1-2-6-24/h3-4,7-9,25H,1-2,5-6,10-12H2/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGUOBXGEJOKOW-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, a complex organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound, such as the presence of a chloro group and a benzofuran moiety, suggest that it can interact with various biological targets.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 429.8 g/mol. Its structure includes multiple functional groups that enhance its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClNO6 |
| Molecular Weight | 429.8 g/mol |
| CAS Number | 929380-46-1 |
The mechanism of action for this compound is hypothesized based on its structural features. The compound likely acts through the following pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that similar benzofuran derivatives induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-2 have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that (Z)-2 may exhibit similar potency against these cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. For example, one study reported that a derivative reduced tumor necrosis factor (TNF) and interleukins significantly:
- TNF Reduction: 93.8%
- IL-1 Reduction: 98%
- IL-8 Reduction: 71%
These results indicate the potential for (Z)-2 to manage chronic inflammatory disorders effectively .
Case Studies and Research Findings
-
Cytotoxicity Studies : In vitro studies have shown that compounds similar to (Z)-2 can induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Caspase Activation : After 48 hours of exposure, significant increases in caspase activities were observed, indicating strong pro-apoptotic effects.
- Mechanism-Based Approaches : Research into related compounds has demonstrated their ability to inhibit EGFR and Src kinases, which are critical in cancer progression . This suggests that (Z)-2 might share similar inhibitory mechanisms.
Scientific Research Applications
DRAK2 Inhibition and Diabetes Treatment
Recent studies have highlighted the importance of DRAK2 (Death-associated protein kinase 2) as a therapeutic target for diabetes management. The compound has been identified as a novel DRAK2 inhibitor, demonstrating protective effects on islet β-cells, which are crucial for insulin production.
Key Findings:
- Inhibition Potency: The compound exhibited an IC50 value of 3.15 μM, indicating significant potency against DRAK2. Further structure-activity relationship (SAR) studies revealed derivatives with improved efficacy, such as compounds with IC50 values of 0.25 μM and 0.33 μM, which effectively protected β-cells from apoptosis in a dose-dependent manner .
Implications:
The ability to protect β-cells suggests that this compound could be developed into a therapeutic agent for diabetes, potentially reducing the risk of complications associated with the disease.
Anticancer Potential
The benzofuran derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
Research Highlights:
- Cytotoxicity Studies: In vitro assays indicated that compounds related to benzofuran structures possess significant cytotoxic effects against several cancer cell lines, including leukemia and melanoma. For instance, certain analogs demonstrated MID GI50 values significantly lower than conventional chemotherapeutics like bendamustine .
Mechanism of Action:
The mechanism behind the anticancer activity appears to be linked to the inhibition of key enzymes involved in cancer cell proliferation and survival. The structure of the compound facilitates interactions with these enzymes, leading to enhanced anticancer effects .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production and is implicated in various skin disorders. Compounds similar to the one discussed have been evaluated for their ability to inhibit tyrosinase activity.
Study Outcomes:
- Inhibitory Effects: Derivatives with multiple hydroxyl groups showed enhanced inhibition of human tyrosinase, which is essential for developing treatments for hyperpigmentation disorders . The most effective compounds were found to inhibit tyrosinase significantly more than unsubstituted variants.
Synthesis and Catalysis
The synthesis of benzofuran derivatives often involves innovative catalytic methods that enhance yield and efficiency. Recent methodologies include solventless condensation reactions under microwave irradiation using clay catalysts.
Synthesis Efficiency:
Research demonstrated that using clay catalysts could yield up to 80% efficiency in synthesizing new acyl-aurones from benzofuran derivatives . This approach not only improves the synthesis process but also aligns with green chemistry principles by minimizing solvent use.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituted benzo[d]dioxin moiety undergoes SNAr reactions under mild conditions. For example, the chlorine atom at position 6 can be displaced by nucleophiles such as amines or alkoxides. This reactivity is leveraged to introduce functional diversity into the molecule .
Alkylation and Acylation
The pyrrolidine nitrogen acts as a nucleophilic center, enabling alkylation or acylation reactions. For instance:
-
Reaction with alkyl halides (e.g., methyl iodide) yields quaternary ammonium derivatives.
-
Acylation with acetic anhydride produces acetylated pyrrolidine derivatives .
Oxidation-Reduction Reactions
The conjugated enone system (α,β-unsaturated ketone) participates in redox reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding a saturated benzofuran derivative.
-
Oxidation : Strong oxidants (e.g., KMnO₄) cleave the enone system, forming carboxylic acid derivatives .
Cycloaddition and Ring-Opening
The benzofuran core can engage in Diels-Alder reactions with dienophiles, forming fused bicyclic structures. Additionally, acid-mediated ring-opening of the dioxin moiety generates diol intermediates .
SNAr Mechanism
The electron-deficient aromatic ring of the benzo[d]dioxin facilitates nucleophilic attack at the para position relative to the chlorine substituent. The reaction proceeds via a Meisenheimer intermediate, with the leaving group (Cl⁻) expelled in the presence of a nucleophile (e.g., morpholine) .
Enone Reactivity
The α,β-unsaturated ketone undergoes 1,4-addition (Michael addition) with nucleophiles such as Grignard reagents or amines. For example, reaction with pyrrolidine derivatives generates adducts stabilized by conjugation .
Documented Reactions and Experimental Data
The table below summarizes key reactions, conditions, and yields reported in literature:
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations reveal that the enone system’s LUMO (lowest unoccupied molecular orbital) is localized on the β-carbon of the α,β-unsaturated ketone, making it highly susceptible to nucleophilic attack . Additionally, the chloro substituent’s electron-withdrawing effect lowers the activation energy for SNAr reactions by stabilizing the transition state .
Stability and Side Reactions
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives:
Key Observations :
- Halogen Effects : Bromine in may increase molecular weight and alter binding affinity compared to chlorine in the target compound.
- Pyrrolidine vs. Pyridine : The target’s pyrrolidinylmethyl group at position 7 improves water solubility compared to pyridine-containing analogues .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Q & A
Q. What are the common synthetic routes for preparing (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. For example, describes a [3,3]-sigmatropic rearrangement/aromatization strategy to assemble benzofuran derivatives, which can be adapted for this compound. Key steps include:
- Protection of hydroxyl groups (e.g., benzyloxy groups) to prevent unwanted side reactions .
- Alkylation or Mannich reactions to introduce the pyrrolidin-1-ylmethyl moiety at position 7 .
- Condensation of the 6-chloro-4H-benzo[d][1,3]dioxin-8-yl aldehyde with the benzofuran scaffold under controlled pH and temperature to achieve the (Z)-configured methylene bridge .
- Final deprotection and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can researchers confirm the stereochemical configuration (Z) of the methylene group in this compound?
- Methodological Answer: Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For instance:
- Irradiate the proton on the methylene group and observe NOE correlations with adjacent protons (e.g., aromatic protons on the benzofuran or dioxin moieties) to determine spatial proximity .
- Compare experimental NMR shifts (¹H and ¹³C) with computational predictions (DFT calculations) for both (Z) and (E) configurations .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in observed vs. predicted bioactivity of this compound?
- Methodological Answer: Contradictions often arise from solubility or stereochemical impurities. A systematic approach includes:
- Purity Validation: Use HPLC-MS (C18 column, 0.1% formic acid/ACN mobile phase) to confirm >98% purity .
- Solubility Optimization: Test in DMSO/PBS mixtures and measure partition coefficients (logP) to assess bioavailability discrepancies .
- Metabolite Screening: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify active/inactive metabolites .
- Target Validation: Use CRISPR-Cas9 knockouts of suspected targets (e.g., kinase enzymes) to isolate mechanism-specific effects .
Q. How do electronic effects of substituents (e.g., 6-chloro, pyrrolidin-1-ylmethyl) influence the compound’s reactivity in photochemical studies?
- Methodological Answer: Substituents alter electron density, impacting UV stability and photodegradation pathways:
- UV-Vis Spectroscopy: Compare λmax shifts in polar vs. non-polar solvents to assess charge-transfer interactions. The 6-chloro group may induce a bathochromic shift due to electron withdrawal .
- TD-DFT Calculations: Model HOMO-LUMO gaps to predict sites prone to radical formation under UV light .
- Quenching Experiments: Add radical scavengers (e.g., TEMPO) during photolysis and monitor degradation via GC-MS to identify intermediates .
Q. What computational methods are recommended to predict binding modes of this compound with cytochrome P450 enzymes?
- Methodological Answer: Combine docking and molecular dynamics (MD) simulations:
- Docking: Use AutoDock Vina with a flexible active site (e.g., CYP3A4) to account for induced-fit binding. Prioritize poses where the pyrrolidine group interacts with heme iron .
- MD Simulations (NAMD/GROMACS): Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of key hydrogen bonds (e.g., 6-hydroxy group with Glu<sup>374</sup>) .
- MM-PBSA Calculations: Estimate binding free energies and compare with experimental IC50 values from fluorogenic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
